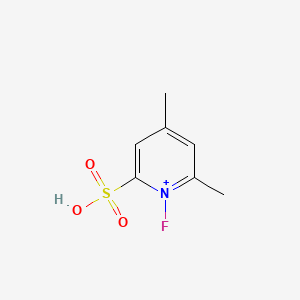
1-Fluoro-4,6-dimethylpyridin-1-ium-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Fluoro-4,6-dimethylpyridinium-2-sulfonate is an organic compound with the molecular formula C7H8FNO3S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fluoro-4,6-dimethylpyridinium-2-sulfonate typically involves the fluorination of 4,6-dimethylpyridine. The reaction is carried out under controlled conditions using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide. The reaction is usually performed in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods
Industrial production of N-Fluoro-4,6-dimethylpyridinium-2-sulfonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-Fluoro-4,6-dimethylpyridinium-2-sulfonate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Substitution: It participates in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with N-Fluoro-4,6-dimethylpyridinium-2-sulfonate include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide at room temperature .
Major Products Formed
The major products formed from reactions involving N-Fluoro-4,6-dimethylpyridinium-2-sulfonate depend on the type of nucleophile used. For example, reactions with amines yield fluorinated amines, while reactions with thiols produce fluorinated thiols .
Scientific Research Applications
N-Fluoro-4,6-dimethylpyridinium-2-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a fluorinating agent in organic synthesis to introduce fluorine atoms into organic molecules.
Biology: It is employed in the modification of biomolecules to study their structure and function.
Industry: It is used in the production of fluorinated materials and intermediates.
Mechanism of Action
The mechanism of action of N-Fluoro-4,6-dimethylpyridinium-2-sulfonate involves the transfer of the fluorine atom to a substrate. The compound acts as an electrophilic fluorinating agent, where the positively charged nitrogen atom facilitates the transfer of the fluorine atom to nucleophilic sites on the substrate . This process often involves the formation of a transient intermediate, which then undergoes further reactions to yield the final product .
Comparison with Similar Compounds
Similar Compounds
N-Fluorobenzenesulfonimide: Another fluorinating agent used in organic synthesis.
Selectfluor: A widely used electrophilic fluorinating agent.
N-Fluoropyridinium salts: A class of compounds similar to N-Fluoro-4,6-dimethylpyridinium-2-sulfonate.
Uniqueness
N-Fluoro-4,6-dimethylpyridinium-2-sulfonate is unique due to its specific structure, which provides distinct reactivity and selectivity in fluorination reactions. Its ability to introduce fluorine atoms into organic molecules under mild conditions makes it a valuable tool in synthetic chemistry .
Properties
Molecular Formula |
C7H9FNO3S+ |
|---|---|
Molecular Weight |
206.22 g/mol |
IUPAC Name |
1-fluoro-4,6-dimethylpyridin-1-ium-2-sulfonic acid |
InChI |
InChI=1S/C7H8FNO3S/c1-5-3-6(2)9(8)7(4-5)13(10,11)12/h3-4H,1-2H3/p+1 |
InChI Key |
PCUDTDNTOMIWJB-UHFFFAOYSA-O |
Canonical SMILES |
CC1=CC(=[N+](C(=C1)S(=O)(=O)O)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


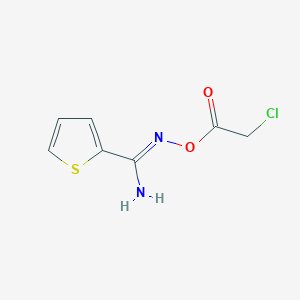
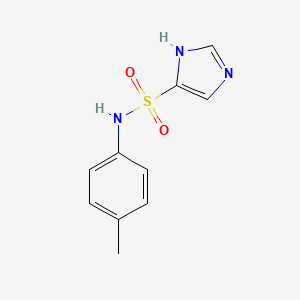
![(R)-5-Isopropyl-1-methyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B12827294.png)
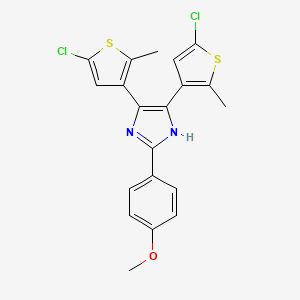
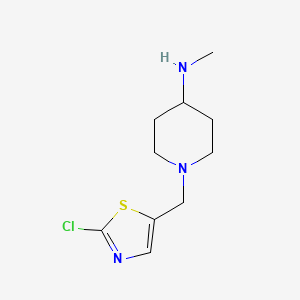
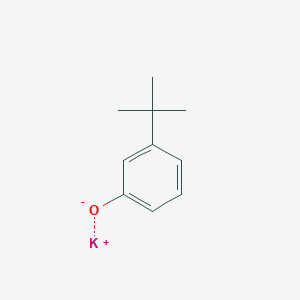
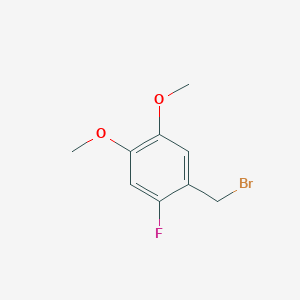
![3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12827337.png)
![ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B12827340.png)

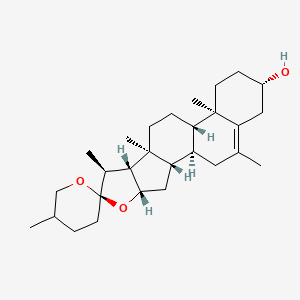
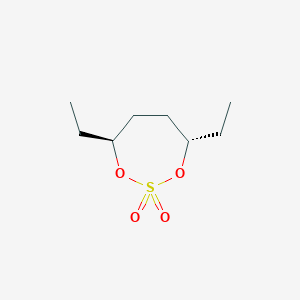

![2-[2-[Bis(carboxymethyl)amino]ethyl-(3-trimethoxysilylpropyl)amino]acetic acid](/img/structure/B12827372.png)
